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Compound of Interest

Compound Name: H-Met-tyr-OH

Cat. No.: B077975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of the dipeptide

Methionyl-tyrosine (Met-Tyr) with other relevant antioxidants. The information presented herein

is supported by experimental data to facilitate an objective evaluation of its potential

applications in research and drug development.

Mechanism of Action of Methionyl-tyrosine
Methionyl-tyrosine exhibits a multi-faceted antioxidant capacity, acting through both direct

radical scavenging and potentially by influencing endogenous antioxidant systems. Its efficacy

is attributed to the synergistic action of its two constituent amino acid residues, methionine and

tyrosine.

Direct Radical Scavenging:

The primary antioxidant mechanism of Methionyl-tyrosine involves the direct neutralization of

free radicals. This is achieved through two principal actions:

Hydrogen Atom Donation by Tyrosine: The phenolic hydroxyl group of the tyrosine residue

can donate a hydrogen atom to a free radical, thereby neutralizing it. This process results in

the formation of a more stable tyrosyl radical.
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Reductive Scavenging by Methionine: The sulfur atom in the methionine residue is

susceptible to oxidation and can directly reduce reactive oxygen species (ROS).

A key feature of Met-Tyr's potent antioxidant activity is the intramolecular electron transfer from

the methionine residue to the tyrosyl radical formed after hydrogen donation. This regenerates

the tyrosine residue, allowing it to scavenge additional radicals, while the radical is transferred

to the methionine residue. This synergistic interaction makes Met-Tyr a more effective

antioxidant than its individual amino acid components. The specific sequence of the amino

acids is crucial, with Met-Tyr demonstrating significantly higher antioxidant activity than Tyrosyl-

methionine (Tyr-Met), suggesting that the C-terminal position of tyrosine is more favorable for

this intramolecular regeneration.
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Proposed mechanism of direct antioxidant action of Methionyl-tyrosine.

Potential Involvement in Cellular Antioxidant Pathways:

While direct evidence for Methionyl-tyrosine is still emerging, its constituent amino acid,

methionine, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-

Antioxidant Response Element (ARE) signaling pathway. This is a critical endogenous defense

mechanism against oxidative stress. Methionine availability can lead to the activation of Nrf2,

which in turn upregulates the expression of a suite of antioxidant and detoxification enzymes,

such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and

enzymes involved in glutathione synthesis.
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Given that Met-Tyr contains a methionine residue, it is plausible that it could also contribute to

the activation of the Nrf2-ARE pathway, thereby exerting an indirect antioxidant effect by

bolstering cellular defenses. However, further research is required to definitively confirm this

mechanism for the dipeptide itself.
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Hypothesized Nrf2 pathway activation by Methionyl-tyrosine.

Comparative Antioxidant Performance
The antioxidant capacity of Methionyl-tyrosine has been evaluated using various in vitro

assays. The following tables summarize the available quantitative data, comparing Met-Tyr with

its constituent amino acids and other relevant dipeptides. All Antioxidant Capacity (AOC) values

are expressed in µmol Trolox Equivalents (TE) per µmol of the substance.

Table 1: ABTS Radical Cation Scavenging Activity (TEAC Assay)
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Compound
Antioxidant Capacity (µmol
TE/µmol)

Reference

Methionyl-tyrosine (Met-Tyr) Synergistic Effect Observed

Tyrosine (Tyr) 3.38 ± 0.07

Methionine (Met) 0

Tryptophan (Trp) 3.33 ± 0.05

Cysteine (Cys) 2.04 ± 0.12

Histidine (His) 0

Tryptophyl-tyrosine (Trp-Tyr) 5.17

Tyrosyl-tryptophan (Tyr-Trp) 6.04

Tyrosyl-histidine (Tyr-His) Synergistic Effect Observed

Histidyl-tyrosine (His-Tyr) Synergistic Effect Observed

Data from Torkova et al., 2015. A synergistic effect for Met-Tyr was noted, indicating its AOC is

greater than the sum of its parts, though a specific numerical value was not provided in this

context.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Assay
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Compound
Antioxidant Capacity (µmol
TE/µmol)

Reference

Methionyl-tyrosine (Met-Tyr) Additive Effect Observed

Tyrosine (Tyr) 1.02 ± 0.03

Methionine (Met) 0.49 ± 0.03

Tryptophan (Trp) 2.79 ± 0.05

Cysteine (Cys) 0.49 ± 0.04

Histidine (His) 0.078 ± 0.003

Tryptophyl-tyrosine (Trp-Tyr) 5.1 (Synergistic)

Tyrosyl-tryptophan (Tyr-Trp) Additive Effect Observed

Data from Torkova et al., 2015. An additive effect suggests the AOC of the dipeptide is roughly

equal to the sum of the AOC of its constituent amino acids.

Table 3: Comparative Antioxidant Activity in DPPH and FRAP Assays
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Compound
DPPH Radical Scavenging
(IC50, µg/mL)

Ferric Reducing
Antioxidant Power (FRAP)

Methionyl-tyrosine (Met-Tyr) Data not available Data not available

L-Dopa Lower IC50 than L-Tyrosine
Higher reducing power than L-

Tyrosine

L-Tyrosine Effective scavenger Exhibits reducing power

Ascorbic Acid Potent scavenger Strong reducing agent

Trolox Standard potent scavenger
Standard strong reducing

agent

BHA (Butylated

hydroxyanisole)
Potent scavenger Not applicable

BHT (Butylated

hydroxytoluene)
Potent scavenger Not applicable

Qualitative comparison based on available literature. Specific IC50 and FRAP values for Met-

Tyr are not readily available in comparative studies.

Experimental Protocols
The following are detailed methodologies for the key antioxidant assays mentioned in this

guide.
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General Experimental Workflow for Antioxidant Assays
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General workflow for in vitro antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an

electron to the stable DPPH radical, causing a color change from violet to yellow, which is

monitored spectrophotometrically.

Reagents:

DPPH stock solution (e.g., 0.1 mM in methanol or ethanol).

Test samples and standards (e.g., Ascorbic acid, Trolox) at various concentrations.

Solvent (methanol or ethanol).
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Procedure:

Prepare a working solution of DPPH in the chosen solvent.

Add a specific volume of the test sample or standard to the DPPH working solution.

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30

minutes).

Measure the absorbance of the solution at approximately 517 nm using a

spectrophotometer.

A blank containing the solvent and DPPH solution is also measured.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value, the

concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is

determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Decolorization Assay (TEAC
Assay)

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed

ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the

antioxidant causes a decolorization that is measured spectrophotometrically.

Reagents:

ABTS stock solution (e.g., 7 mM in water).

Potassium persulfate solution (e.g., 2.45 mM in water).

Test samples and a standard (e.g., Trolox) at various concentrations.

Solvent (e.g., ethanol or phosphate buffer).
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Procedure:

Generate the ABTS•+ stock solution by reacting the ABTS stock solution with potassium

persulfate in the dark at room temperature for 12-16 hours.

Dilute the ABTS•+ stock solution with the solvent to obtain a working solution with a

specific absorbance at 734 nm (e.g., 0.70 ± 0.02).

Add a small volume of the test sample or standard to the ABTS•+ working solution.

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The

results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is

determined from a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent

probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g.,

AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay

curve.

Reagents:

Fluorescent probe (e.g., fluorescein) solution.

Peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

Test samples and a standard (Trolox) at various concentrations.

Phosphate buffer (pH 7.4).

Procedure:

In a microplate, add the fluorescent probe, the test sample or standard, and the phosphate

buffer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate the reaction by adding the AAPH solution.

Monitor the fluorescence decay kinetically at specific excitation and emission wavelengths

(e.g., 485 nm and 520 nm for fluorescein) over time at a constant temperature (e.g.,

37°C).

Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net

AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The

ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox

standard curve and is expressed as µmol of Trolox Equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-

tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue

color. The change in absorbance is proportional to the antioxidant's reducing power.

Reagents:

FRAP reagent, prepared fresh by mixing:

Acetate buffer (300 mM, pH 3.6).

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

Ferric chloride (FeCl₃) solution (20 mM in water).

Test samples and a standard (e.g., FeSO₄ or Trolox) at various concentrations.

Procedure:

Warm the FRAP reagent to 37°C.

Add the test sample or standard to the FRAP reagent.

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

Measure the absorbance of the blue-colored solution at 593 nm.
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Data Analysis: A standard curve is prepared using a known concentration of FeSO₄ or

Trolox. The FRAP value of the sample is determined from the standard curve and is typically

expressed as mmol of Fe²⁺ equivalents per gram or liter of the sample.

To cite this document: BenchChem. [Methionyl-tyrosine as an Antioxidant: A Comparative
Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077975#mechanism-of-action-of-methionyl-tyrosine-
as-an-antioxidant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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